molecular formula C24H19N5 B12145367 (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine

(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine

Cat. No.: B12145367
M. Wt: 377.4 g/mol
InChI Key: LYPSIHWXXTZFBP-UHFFFAOYSA-N
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Description

(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[3,2-e]pyrimidine core substituted with diphenyl groups and a pyridylmethylamine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine typically involves multi-step organic reactions. One common method starts with the formation of the pyrrolo[3,2-e]pyrimidine core, followed by the introduction of diphenyl groups and the pyridylmethylamine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic acid: Another compound with a pyridine ring, but with different substituents.

Uniqueness

What sets (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine apart from similar compounds is its unique combination of the pyrrolo[3,2-e]pyrimidine core with diphenyl and pyridylmethylamine groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

5,7-diphenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H19N5/c1-3-9-18(10-4-1)21-16-29(20-12-5-2-6-13-20)24-22(21)23(27-17-28-24)26-15-19-11-7-8-14-25-19/h1-14,16-17H,15H2,(H,26,27,28)

InChI Key

LYPSIHWXXTZFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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